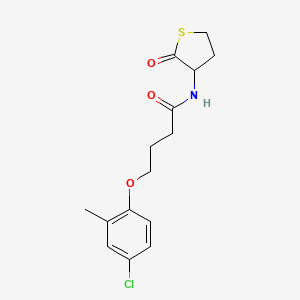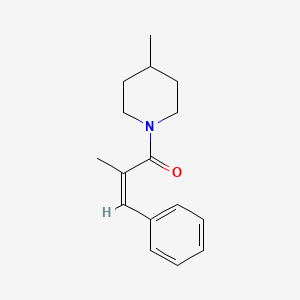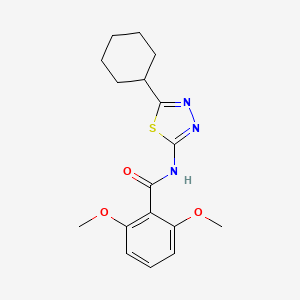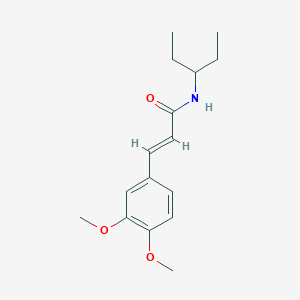![molecular formula C20H23N3O5S B11012636 1-(3-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11012636.png)
1-(3-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a pyrrolidine derivative with a complex structure. Its systematic name reflects its substituents: a 3-methoxyphenyl group, a 4-sulfamoylphenyl-ethyl moiety, and a pyrrolidine-3-carboxamide core.
- It has potential applications in drug development due to its inhibitory effects on specific enzymes.
Preparation Methods
- An efficient, green synthesis method has been reported for this compound. It involves reacting appropriate starting materials under mild conditions in ethanol .
- Unfortunately, detailed industrial production methods are not widely documented. Further research is needed in this area.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction. For example, oxidation could involve oxidants like potassium permanganate or chromic acid.
- Major products formed would vary based on the reaction type and conditions.
Scientific Research Applications
- In the context of COVID-19, researchers have explored derivatives of this compound as potential inhibitors of the SARS-CoV-2 main protease (Mpro). These derivatives showed good binding affinity to Mpro, making them promising candidates for COVID-19 drug development .
- Beyond COVID-19, further studies are needed to explore its applications in other fields such as medicinal chemistry, biology, and industry.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
- Further investigations are necessary to elucidate its mode of action.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
- Researchers may need to compare its properties and activities with related pyrrolidine derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C20H23N3O5S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H23N3O5S/c1-28-17-4-2-3-16(12-17)23-13-15(11-19(23)24)20(25)22-10-9-14-5-7-18(8-6-14)29(21,26)27/h2-8,12,15H,9-11,13H2,1H3,(H,22,25)(H2,21,26,27) |
InChI Key |
AUFSHZQUQPCKEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate](/img/structure/B11012562.png)

![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-valine](/img/structure/B11012566.png)

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B11012577.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide](/img/structure/B11012585.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11012592.png)

![3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one](/img/structure/B11012599.png)

![N-{2,5-dimethoxy-4-[(2-methylpentanoyl)amino]phenyl}benzamide](/img/structure/B11012619.png)

![4-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11012644.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide](/img/structure/B11012648.png)
